
Bis(nitrooxy)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(nitrooxy)palladium is a palladium-based compound characterized by the presence of two nitrooxy groups attached to a central palladium atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(nitrooxy)palladium typically involves the reaction of palladium nitrate with suitable ligands under controlled conditions. One common method involves the reaction of palladium nitrate with nitric acid, resulting in the formation of this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium nitrate and nitric acid in reactors designed to handle the specific requirements of the reaction. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bis(nitrooxy)palladium undergoes various types of chemical reactions, including:
Oxidation: The nitrooxy groups can participate in oxidation reactions, leading to the formation of different oxidation states of palladium.
Reduction: The compound can be reduced under specific conditions, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: The nitrooxy groups can be substituted with other ligands, leading to the formation of new palladium complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric acid, hydrogen, hydrazine, and various ligands. The reaction conditions vary depending on the desired transformation, with factors such as temperature, pressure, and solvent playing crucial roles.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state palladium compounds, while reduction reactions may produce palladium in lower oxidation states or even elemental palladium.
科学的研究の応用
Bis(nitrooxy)palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research is ongoing into the potential use of this compound in the development of new drugs and therapeutic agents.
Industry: The compound’s catalytic properties are exploited in industrial processes such as the production of fine chemicals and materials.
作用機序
The mechanism of action of bis(nitrooxy)palladium involves the interaction of the palladium center with various substrates, facilitating chemical transformations. The nitrooxy groups play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Bis(nitrooxy)palladium can be compared with other palladium compounds such as:
Palladium acetate: Known for its use in cross-coupling reactions, palladium acetate has different reactivity and stability compared to this compound.
Palladium chloride: Another commonly used palladium compound, palladium chloride is often employed in catalytic hydrogenation and oxidation reactions.
Palladium nitrate: Similar to this compound, palladium nitrate contains nitro groups but differs in its overall structure and reactivity.
特性
分子式 |
H2N2O6Pd |
|---|---|
分子量 |
232.45 g/mol |
IUPAC名 |
nitric acid;palladium |
InChI |
InChI=1S/2HNO3.Pd/c2*2-1(3)4;/h2*(H,2,3,4); |
InChIキー |
VXBIXSPIFIWRAQ-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)

![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
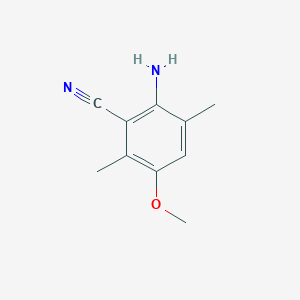
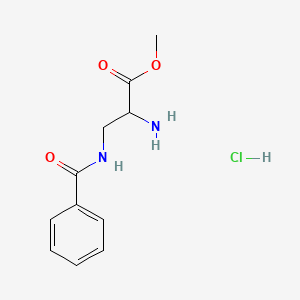
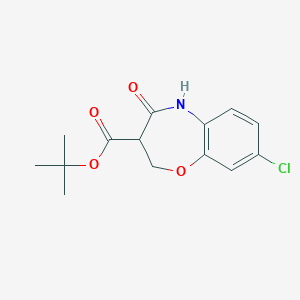
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
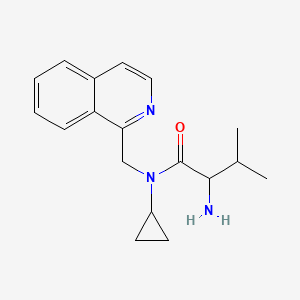

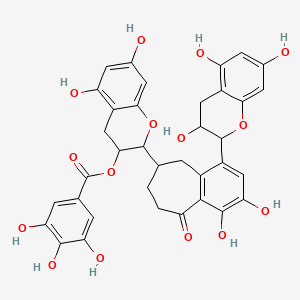

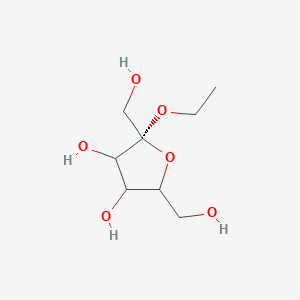
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride](/img/structure/B14785141.png)
